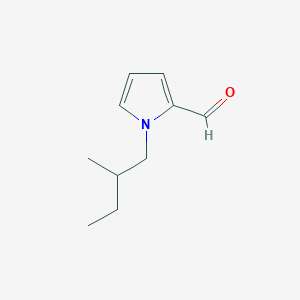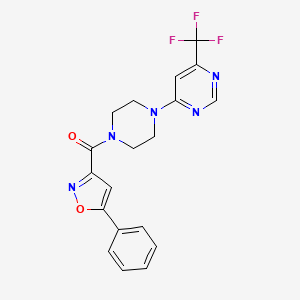
(5-Phenylisoxazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Phenylisoxazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H16F3N5O2 and its molecular weight is 403.365. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial and Antifungal Agents
Research has demonstrated the synthesis and characterization of novel derivatives, including (5-Phenylisoxazol-3-yl)(4-(substituted phenyl)piperazin-1-yl)methanone, exhibiting significant antibacterial and antifungal activities. These compounds were tested against various strains such as S. aureus, E. coli, and P. aeruginosa for bacteria, and T. viride, A. flavus for fungi, showing promising results as potential antibacterial and antifungal agents (Sanjeeva, Narendra, & Venkata, 2022).
Anticonvulsant Agents
Another study focused on the design and synthesis of derivatives as sodium channel blockers and anticonvulsant agents. These derivatives displayed significant anticonvulsant activity in the maximal electroshock (MES) test, with certain compounds showing potency surpassing that of reference drugs like phenytoin, indicating their potential as anticonvulsant agents (Malik & Khan, 2014).
Dipeptidyl Peptidase Inhibitors
The compound has also been studied in the context of dipeptidyl peptidase IV inhibitors for treating type 2 diabetes. The metabolism, excretion, and pharmacokinetics of related compounds were examined in rats, dogs, and humans, providing valuable insights into their pharmacological properties and potential therapeutic applications (Sharma et al., 2012).
Antimicrobial Activity
Further research into pyridine derivatives revealed their synthesis and antimicrobial activity, contributing to the development of new antimicrobial agents. These studies involved structural characterization and screening against various bacterial and fungal strains, underscoring the compound's relevance in antimicrobial research (Patel, Agravat, & Shaikh, 2011).
Antitumor, Antimicrobial, and Antioxidant Activities
Moreover, novel pyrazole and pyrimidine derivatives have been synthesized and evaluated for their antitumor, antimicrobial, and antioxidant activities. These compounds showed excellent in vitro antitumor activity against specific cell lines and high antimicrobial and antioxidant activities, indicating their potential in cancer research and antimicrobial therapies (Farag & Fahim, 2019).
Imaging Agents for Parkinson's Disease
One particular study synthesized a potential PET imaging agent for LRRK2 enzyme in Parkinson's disease, highlighting the compound's application in neurological research and its potential for contributing to the understanding and treatment of Parkinson's disease (Wang et al., 2017).
Propriétés
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N5O2/c20-19(21,22)16-11-17(24-12-23-16)26-6-8-27(9-7-26)18(28)14-10-15(29-25-14)13-4-2-1-3-5-13/h1-5,10-12H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZWMAXRQUEDSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2595026.png)
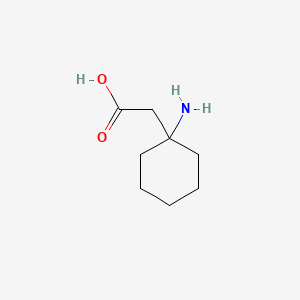
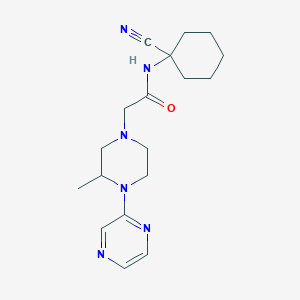
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2595035.png)
![2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2595036.png)
![ethyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B2595037.png)
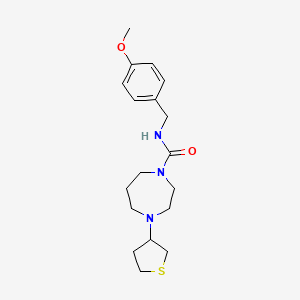

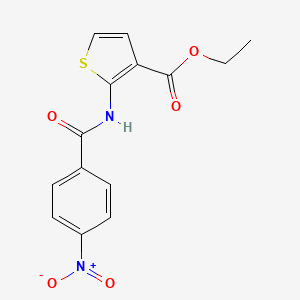
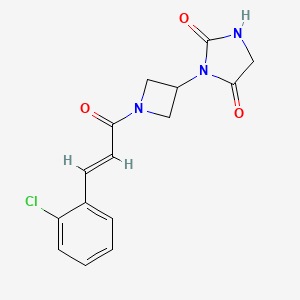
![2-(m-tolyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2595044.png)
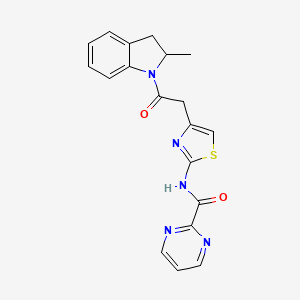
![2-Amino-6-azaspiro[3.4]octan-5-one hydrochloride](/img/structure/B2595047.png)
